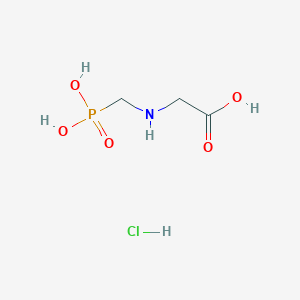

Phosphonomethylglycine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

61499-56-7 |

|---|---|

Molecular Formula |

C3H9ClNO5P |

Molecular Weight |

205.53 g/mol |

IUPAC Name |

2-(phosphonomethylamino)acetic acid;hydrochloride |

InChI |

InChI=1S/C3H8NO5P.ClH/c5-3(6)1-4-2-10(7,8)9;/h4H,1-2H2,(H,5,6)(H2,7,8,9);1H |

InChI Key |

PFYLUPCYXUAVBN-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)O)NCP(=O)(O)O.Cl |

Origin of Product |

United States |

Historical Context and Significance of N Phosphonomethyl Glycine in Biological Systems Research

The journey of N-(Phosphonomethyl)glycine from its initial synthesis to becoming a pivotal tool in biological systems research is a notable one. First synthesized in 1950 by Swiss chemist Henri Martin, its potential as a pharmaceutical was initially explored without success. glyphosatefacts.com A decade later, it was patented for its properties as a metal chelator, capable of binding and removing minerals. glyphosatefacts.com

The turning point for N-(Phosphonomethyl)glycine came in 1970 when its herbicidal properties were discovered by Monsanto chemists. glyphosatefacts.com This discovery was patented in 1971, and by 1974, it was commercially available. glyphosatefacts.com

The significance of N-(Phosphonomethyl)glycine in biological systems research stems from its specific mechanism of action. It is a potent inhibitor of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). wikipedia.orgresearchgate.netejes.cz This enzyme is a key component of the shikimate pathway, a metabolic route used by plants and microorganisms for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). wikipedia.orgusda.gov By blocking this pathway, N-(Phosphonomethyl)glycine disrupts protein synthesis and the production of other essential secondary metabolites, ultimately leading to plant death. usda.govoup.com This targeted mode of action has made it an invaluable tool for studying plant physiology and metabolism. oup.com

The introduction of crops genetically engineered to be tolerant to N-(Phosphonomethyl)glycine in 1996 marked a significant milestone, leading to a substantial increase in its use in agricultural research and production. glyphosatefacts.com This development allowed for broad-spectrum weed control while leaving the desired crops unaffected, providing a unique model for studying plant-herbicide interactions and weed ecology. glyphosatefacts.comwikipedia.org

| Property | Value |

| IUPAC Name | N-(Phosphonomethyl)glycine |

| Synonyms | Glyphosate (B1671968) |

| CAS Number | 1071-83-6 |

| Molecular Formula | C3H8NO5P |

| Molar Mass | 169.073 g·mol−1 |

| Appearance | White crystalline powder |

| Density | 1.704 g/cm³ (20 °C) |

| Melting Point | 184.5 °C |

| Boiling Point | 187 °C (decomposes) |

Interdisciplinary Research Landscape Pertaining to N Phosphonomethyl Glycine

Established Methodologies for N-(Phosphonomethyl)glycine Synthesis

The industrial synthesis of N-(Phosphonomethyl)glycine primarily relies on two main approaches, both of which are variations of the Kabachnik–Fields reaction, a type of Mannich reaction. wikipedia.org

The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located next to a carbonyl functional group with formaldehyde (B43269) and a primary or secondary amine. libretexts.org In the synthesis of N-(Phosphonomethyl)glycine, this reaction is adapted to introduce the phosphonomethyl group.

The mechanism of the Mannich reaction begins with the formation of an iminium ion from the amine and formaldehyde. libretexts.orgwikipedia.org A compound with a carbonyl group, such as a ketone, can then tautomerize to its enol form and subsequently attack the iminium ion. libretexts.orgwikipedia.org In the context of N-(Phosphonomethyl)glycine synthesis, glycine (B1666218) or a glycine precursor acts as the amine component. google.com Under specific reaction conditions, glycine behaves like an amine in a Mannich reaction, reacting with formaldehyde and a dialkyl phosphite (B83602) to yield N-(phosphonomethyl)glycine, rather than a simple phosphonomethyl amine. google.com

Two primary industrial routes utilize this reaction type: one starting from iminodiacetic acid (IDA) and the other from glycine. wikipedia.orgbrown.edunih.gov

The Iminodiacetic Acid (IDA) Process: This method involves the reaction of iminodiacetic acid with formaldehyde and phosphorous acid. wikipedia.org The phosphorous acid can be generated in situ from phosphorus trichloride. wikipedia.org The subsequent decarboxylation of the hydrophosphonylation product yields N-(Phosphonomethyl)glycine. wikipedia.org A key intermediate in this process is N-(phosphonomethyl)iminodiacetic acid (PMIDA), which is then oxidized to produce the final product. scientific.netrsc.org

The Glycine Process: This route uses glycine instead of iminodiacetic acid. wikipedia.org Glycine is reacted with formaldehyde and dialkyl phosphite. scielo.br An intermediate, hydroxymethylglycine, is formed, which then reacts with the dialkyl phosphite. scielo.br The resulting ester is saponified, and subsequent acidification precipitates N-(phosphonomethyl)glycine. scielo.br This process is considered a one-pot synthesis. rsc.org

| Starting Material | Key Reagents | Key Intermediate | Final Step |

|---|---|---|---|

| Iminodiacetic Acid (IDA) | Formaldehyde, Phosphorous Acid (or PCl₃) | N-(phosphonomethyl)iminodiacetic acid (PMIDA) | Oxidation |

| Glycine | Formaldehyde, Dialkyl Phosphite, Tertiary Base | Ester of N-(phosphonomethyl)glycine | Saponification and Acidification |

Besides the mainstream Mannich-type reactions, other synthetic pathways have been explored.

One notable alternative is the catalytic oxidation of N-phosphonomethyl iminodiacetic acid (PMIDA) to produce N-(Phosphonomethyl)glycine. scientific.net Studies have investigated the efficacy of different catalysts for this oxidation step, with palladium on carbon (Pd/C) showing higher activity compared to platinum on carbon (Pt/C). scientific.net

Another approach involves the use of N-substituted glycines with protecting groups. ic.ac.uk For instance, N-benzylglycine can be used, and the benzyl (B1604629) group is later removed by hydrogenolysis to yield N-(Phosphonomethyl)glycine in nearly quantitative yields. ic.ac.uk The thermal stability of N-(Phosphonomethyl)glycine allows for the use of protecting groups that require harsher removal conditions. ic.ac.uk For example, N-isopropylglycine can be used to produce the target compound in high yield through an N-isopropyl-glyphosate intermediate. ic.ac.uk

The Petasis reaction, a boron-based variation of the Mannich reaction, provides a convenient method for synthesizing N-phosphonomethyl-α-amino acids. researchgate.net This reaction involves the interaction of glyoxylic acid, an α-aminophosphonate, and an organylboronic acid, and is noted for its preparative simplicity and high diastereoselectivity. researchgate.net

| Alternative Route | Description | Key Features |

|---|---|---|

| Catalytic Oxidation of PMIDA | Oxidation of N-phosphonomethyl iminodiacetic acid to N-(Phosphonomethyl)glycine. | Utilizes catalysts like Pd/C for the oxidation step. scientific.net |

| Protecting Group Strategy | Use of N-substituted glycines (e.g., N-benzylglycine, N-isopropylglycine) followed by deprotection. | Can achieve high yields, especially with hydrogenolysis for deprotection. ic.ac.uk |

| Petasis Reaction | A three-component reaction of glyoxylic acid, α-aminophosphonate, and organylboronic acid. | Offers high diastereoselectivity and preparative simplicity. researchgate.net |

Advanced Derivatization Strategies for Analytical and Mechanistic Studies

Due to its high polarity and lack of a strong chromophore, the direct analysis of N-(Phosphonomethyl)glycine by common chromatographic techniques is challenging. nih.govacs.org Therefore, derivatization is often employed to enhance its detectability and chromatographic retention.

Pre-column derivatization involves reacting the analyte with a labeling agent before its introduction into the analytical system, typically a liquid chromatograph.

A widely used and successful pre-column derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl). nih.govacs.org The reaction of N-(Phosphonomethyl)glycine with FMOC-Cl occurs at an alkaline pH, usually around 9, in the presence of a borate (B1201080) buffer. nih.govacs.org This derivatization yields a highly fluorescent and stable derivative that can be effectively separated on reversed-phase liquid chromatography columns. nih.govoregonstate.edu

Another reagent used for pre-column derivatization is 1,2-naphthoquinone-4-sulfonate (NQS). tandfonline.com This reaction is typically carried out at a pH of 9.4 and a temperature of 60°C for a short duration. tandfonline.com The resulting derivative can be detected by UV spectrophotometry. tandfonline.com

Other pre-derivatizing reagents that have been utilized for the HPLC analysis of N-(Phosphonomethyl)glycine include p-toluenesulphonyl chloride and o-nitrobenzenesulfonyl chloride. researchgate.net

| Derivatizing Agent | Abbreviation | Reaction Conditions | Detection Method |

|---|---|---|---|

| 9-fluorenylmethyl chloroformate | FMOC-Cl | Alkaline pH (~9), Borate buffer | Fluorescence, Mass Spectrometry nih.govacs.org |

| 1,2-naphthoquinone-4-sulfonate | NQS | pH 9.4, 60°C | UV Detection tandfonline.com |

| 4-chloro-7-nitrobenzofurazan | NBD-Cl | - | Fluorescence edpsciences.org |

In post-column derivatization, the analyte is separated in its native form by the chromatographic column and then mixed with a reagent to form a detectable product before it reaches the detector. This approach requires more complex instrumentation but avoids potential issues with multiple derivatized products from a single analyte. oregonstate.edu

A common post-column derivatization method for N-(Phosphonomethyl)glycine analysis involves the use of o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, such as mercaptoethanol. oregonstate.edupickeringlabs.com This reaction forms a highly fluorescent isoindole derivative. oregonstate.edu This technique is sensitive and selective and is the basis for established analytical methods for determining N-(Phosphonomethyl)glycine in various matrices, including water and food samples. pickeringlabs.compickeringlabs.comchromatographyonline.com

The synthesis of N-(Phosphonomethyl)glycine derivatives is crucial for mechanistic studies and the development of research tools. One important area is isotopic labeling. For instance, ¹⁵N-labeled N-(Phosphonomethyl)glycine can be synthesized via a phosphomethylation reaction using dialkyl phosphite and ¹⁵N-glycine. scielo.br These isotopically labeled molecules are invaluable as internal standards in quantitative analysis and as tracers in environmental fate and metabolic studies. scielo.br

Furthermore, the synthesis of N-substituted derivatives of N-(Phosphonomethyl)glycine, such as N-methyl-glyphosate and N-hydroxy-glyphosate, can be achieved using the appropriate N-substituted glycine (e.g., sarcosine or N-hydroxyglycine) in Mannich condensation reactions. ic.ac.uk These derivatives can serve as probes to investigate the structure-activity relationships of N-(Phosphonomethyl)glycine and its analogs.

Enzymatic Inhibition and Molecular Mechanism of Action of N Phosphonomethyl Glycine

Inhibition of 5-Enolpyruvylshikimate-3-Phosphate Synthase (EPSPS)

N-(Phosphonomethyl)glycine, commonly known as glyphosate (B1671968), acts as a potent and specific inhibitor of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). wikipedia.orgresearchgate.netencyclopedia.pub This enzyme is a key component of the shikimate pathway, a metabolic route found in plants and various microorganisms but absent in animals. wikipedia.orgresearchgate.net The EPSPS enzyme catalyzes the reaction between shikimate-3-phosphate (B1206780) (S3P) and phosphoenolpyruvate (B93156) (PEP) to produce 5-enolpyruvylshikimate-3-phosphate (EPSP). wikipedia.org

The inhibitory action of N-(phosphonomethyl)glycine occurs through its structural mimicry of a transition state of the ternary enzyme-substrate complex. wikipedia.orgalanplewis.com It binds to the active site of the EPSPS enzyme, specifically occupying the binding site intended for phosphoenolpyruvate. wikipedia.org This binding is synergistic with shikimate-3-phosphate, forming a stable ternary complex (EPSPS-S3P-glyphosate) that effectively blocks the enzyme's catalytic function. alanplewis.com This inhibition is highly specific and is the primary phytotoxic mechanism of the compound. researchgate.netalanplewis.com The blockage of this enzymatic step leads to the accumulation of high levels of shikimate within plant tissues. wikipedia.org

Disruption of Aromatic Amino Acid Biosynthesis Pathways

The inhibition of EPSPS by N-(phosphonomethyl)glycine directly disrupts the shikimate pathway, which is essential for the biosynthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan. wikipedia.orgresearchgate.netglentham.com These amino acids are vital for protein synthesis and serve as precursors for a wide array of essential secondary metabolites, including lignins, flavonoids, alkaloids, and plant hormones like auxin. wikipedia.orgnih.gov

Systemic Effects on Plant Metabolic Networks

Exposure to N-(phosphonomethyl)glycine leads to a decline in photosynthetic activity. nih.govnih.gov This inhibition is not an immediate, direct effect on the photosynthetic machinery but rather a consequence of the broader metabolic disruption. Research indicates that within an hour of application, a decrease in ribulose bisphosphate occurs due to the depletion of carbon from the photosynthetic carbon reduction cycle. nih.gov This depletion is a key factor in the reduction of the carbon assimilation rate. nih.gov Furthermore, photoinhibition, a light-dependent reduction in photosynthetic capacity, appears to be a necessary condition for a more pronounced inhibition of photosynthesis induced by the compound. nih.govresearchgate.net This results in a scenario where the rate of photosynthesis may initially increase with irradiance but then declines at higher light levels. nih.govresearchgate.net

| Metabolic Parameter | Observed Effect Following N-(Phosphonomethyl)glycine Application |

|---|---|

| Ribulose bisphosphate | Initial increase, followed by a decrease due to carbon depletion nih.gov |

| Phosphoglyceric acid | Decrease nih.gov |

| Carbon Assimilation Rate | Decline within an hour nih.gov |

| Allocation of Fixed Carbon | Altered between starch and sucrose (B13894) nih.gov |

N-(phosphonomethyl)glycine possesses strong metal-chelating properties. researchgate.net This characteristic can interfere with a plant's nutrient homeostasis by binding with essential macro- and micronutrients in the soil or on the leaf surface. researchgate.net The chelation of cations can impede their uptake by the plant's root system and reduce their availability and transport within the plant. This disruption of nutrient balance can affect numerous physiological processes that depend on these elements as cofactors for enzymatic activity and structural components, further contributing to the compound's phytotoxic effects. researchgate.net

| Enzyme/Molecule | Response to N-(Phosphonomethyl)glycine-induced Stress |

|---|---|

| Ascorbate (B8700270) peroxidase | Enhanced accumulation nih.gov |

| Glutathione (B108866) S-transferase | Enhanced accumulation nih.gov |

| Superoxide (B77818) dismutase | Enhanced accumulation nih.gov |

| Reactive Oxygen Species (ROS) | Increased production nih.gov |

Interaction with Microbial Metabolic Processes

N-(phosphonomethyl)glycine affects not only plants but also various soil and gut microorganisms by inhibiting the same EPSPS enzyme in their shikimate pathway. wikipedia.orgnih.gov This can result in the inhibition of growth in susceptible bacterial species such as Escherichia coli, Salmonella typhimurium, and Pseudomonas aureofaciens. nih.gov

Conversely, many soil microorganisms have evolved metabolic pathways to degrade N-(phosphonomethyl)glycine, utilizing it as a nutrient source for phosphorus, carbon, or nitrogen. encyclopedia.pubmdpi.com Two primary degradation pathways have been identified in bacteria:

Glyphosate Oxidoreductase Pathway: This pathway involves the cleavage of the C-N bond by the enzyme glyphosate oxidoreductase, yielding aminomethylphosphonic acid (AMPA) and glyoxylate. encyclopedia.pubmdpi.com

C-P Lyase Pathway: This pathway involves a C-P lyase enzyme that breaks the carbon-phosphorus bond directly, producing sarcosine (B1681465) and inorganic phosphate (B84403). mdpi.com

Bacteria such as Pseudomonas sp. LBr can metabolize high concentrations of N-(phosphonomethyl)glycine, primarily converting it to AMPA. nih.govresearchgate.net Some bacteria, like certain Achromobacter species, induce phosphonatase enzymes when grown in the presence of the compound as a sole phosphorus source, enabling them to cleave the C-P bond. nih.gov This microbial metabolism plays a crucial role in the environmental degradation of the compound.

Mechanisms of Biological Resistance to N Phosphonomethyl Glycine

Plant-Based Resistance Mechanisms

Plant-based resistance to N-(phosphonomethyl)glycine is a significant challenge in agriculture, stemming from genetic adaptations that allow weeds to withstand herbicide treatments. These mechanisms are the result of intense selection pressure imposed by the continuous application of the herbicide. nih.gov

Target-Site Resistance (TSR)

Target-site resistance (TSR) involves modifications to the herbicide's target enzyme, 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is a key enzyme in the shikimate pathway responsible for the biosynthesis of aromatic amino acids. wikipedia.orgrsc.orgnih.gov These modifications prevent the herbicide from effectively inhibiting the enzyme, thereby allowing the plant to function normally. rsc.org

Mutations within the EPSPS gene are a primary mechanism of target-site resistance. These mutations result in amino acid substitutions that reduce the binding affinity of N-(phosphonomethyl)glycine to the EPSPS enzyme without critically compromising the enzyme's natural function. frontiersin.org A common site for these mutations is at proline residue 106, where substitutions to serine, threonine, leucine, or alanine (B10760859) have been documented in various weed species. mdpi.comnih.gov

Double and even triple mutations have also been identified, often conferring higher levels of resistance. For instance, the T102I/P106S (TIPS) double mutation, first identified in Eleusine indica (goosegrass), provides a significantly higher level of resistance than single mutations alone. nih.govfrontiersin.org Research has shown that while single-codon mutations can confer resistance, they sometimes lead to a lower affinity for the enzyme's natural substrate, phosphoenolpyruvate (B93156) (PEP). frontiersin.org However, certain double mutations can overcome this fitness cost. nih.gov

Table 1: Documented Amino Acid Substitutions in the EPSPS Gene Conferring Resistance

| Mutation Type | Amino Acid Substitution | Weed Species Example | Relative Resistance Level |

|---|---|---|---|

| Single | Pro106 -> Ser/Thr/Leu/Ala | Lolium rigidum, Eleusine indica | Low to Moderate |

| Double | Thr102 -> Ile + Pro106 -> Ser (TIPS) | Eleusine indica | High |

| Double | Gly101 -> Ala + Ala192 -> Thr | Transgenic Brassica napus | High |

Another significant target-site resistance mechanism is the amplification of the EPSPS gene. oup.com In this scenario, resistant plants possess multiple copies of the gene, leading to the overexpression of the EPSPS enzyme. nih.gov This overproduction means that even if a portion of the enzyme is inhibited by N-(phosphonomethyl)glycine, enough functional enzyme remains to sustain the shikimate pathway and ensure the plant's survival. oup.com

This mechanism was first documented in Amaranthus palmeri, where resistant individuals were found to have from 5-fold to over 160-fold more copies of the EPSPS gene compared to susceptible plants. nih.gov This gene amplification directly correlates with increased levels of EPSPS protein, providing a high level of resistance. nih.govmdpi.com This phenomenon has since been observed in several other weed species, including Lolium perenne ssp. multiflorum and Kochia scoparia. mdpi.com

Table 2: Examples of EPSPS Gene Amplification in Resistant Weeds

| Weed Species | Fold Increase in EPSPS Gene Copy Number | Reference |

|---|---|---|

| Amaranthus palmeri | 5 to >160 | nih.gov |

| Chloris truncata | Up to 32-48 | nih.gov |

| Amaranthus palmeri (Mississippi accession) | Up to 87 | scirp.org |

The mutations within the EPSPS gene lead to qualitative alterations in the enzyme's sensitivity to N-(phosphonomethyl)glycine. The herbicide acts as a competitive inhibitor of the substrate phosphoenolpyruvate (PEP). nih.govmdpi.com Point mutations at the active site can alter the three-dimensional structure of the enzyme, which hinders the binding of the herbicide. frontiersin.org

Microbial Resistance Mechanisms

Enzymatic Modification of EPSPS

Microorganisms have developed robust resistance to N-(Phosphonomethyl)glycine primarily through modifications of the target enzyme, EPSPS. These enzymes are broadly categorized into two classes based on their sensitivity to the compound. mdpi.com Class I enzymes, found in plants and many bacteria like Escherichia coli, are sensitive to inhibition by low concentrations of N-(Phosphonomethyl)glycine. mdpi.comnih.gov Class II enzymes, isolated from bacteria such as Agrobacterium sp. strain CP4, are naturally resistant. mdpi.comnih.gov

Resistance in sensitive Class I enzymes often arises from point mutations in the gene encoding EPSPS (aroA). These mutations alter the amino acid sequence in or around the active site, reducing the binding affinity of N-(Phosphonomethyl)glycine while ideally maintaining a high affinity for its natural substrate, phosphoenolpyruvate (PEP). mdpi.comnih.gov A common trade-off is that mutations desensitizing the enzyme to the herbicide also decrease its affinity for PEP, potentially imposing a fitness cost. nih.gov

Several key mutations have been identified. For example, a glycine-to-alanine substitution at position 96 (G96A) in E. coli EPSPS confers high resistance but also significantly lowers the enzyme's catalytic efficiency. nih.gov A proline-to-serine change at position 101 (P101S) in Salmonella typhimurium also grants resistance. mdpi.com More complex modifications, such as the double mutation T97I/P101S in E. coli EPSPS, have been shown to create a highly resistant enzyme that, critically, maintains a high affinity for PEP, thus avoiding a significant fitness cost. nih.gov Structural analyses of this double mutant revealed that the changes shift an adjacent glycine (B1666218) residue (Gly96), which impairs herbicide binding, while facilitating normal substrate utilization. nih.gov

| Organism | Mutation(s) | Enzyme Class | Effect on Resistance/Kinetics | Source |

|---|---|---|---|---|

| Agrobacterium sp. strain CP4 | Naturally variant sequence (e.g., Alanine at position 100) | Class II | Inherently high resistance to N-(Phosphonomethyl)glycine while maintaining high affinity for PEP. | mdpi.com |

| Escherichia coli | G96A (Glycine → Alanine) | Class I | High resistance, but with a large decrease in affinity for PEP. | nih.gov |

| Salmonella typhimurium | P101S (Proline → Serine) | Class I | Confers resistance, but often with reduced catalytic efficiency. | mdpi.comnih.gov |

| Escherichia coli | T97I/P101S (Threonine → Isoleucine / Proline → Serine) | Class I | High resistance (Ki = 2.4 mM) while maintaining high affinity for PEP (Km = 0.1 mM). | nih.gov |

| GR79-EPSPS (from soil) | Y40I (Tyrosine → Isoleucine) | Class I | Enhanced resistance by increasing Ki for the herbicide and decreasing Km for PEP. | mdpi.com |

PEP Synthase-Dependent PEP Overproduction

Another microbial resistance strategy involves overcoming the competitive inhibition of EPSPS by increasing the cellular concentration of its substrate, phosphoenolpyruvate (PEP). N-(Phosphonomethyl)glycine acts as a competitive inhibitor with respect to PEP for binding to the EPSPS enzyme. According to the principles of enzyme kinetics, increasing the concentration of the natural substrate (PEP) can outcompete the inhibitor, allowing the enzymatic reaction to proceed and the essential shikimate pathway to continue functioning.

This mechanism relies on the upregulation of enzymes involved in the synthesis of PEP. One such key enzyme is PEP synthase (PpsA). The overexpression of the gene encoding PpsA can lead to an accumulation of intracellular PEP. This elevated pool of PEP effectively shifts the competitive balance at the EPSPS active site in favor of the substrate, thereby mitigating the inhibitory effect of N-(Phosphonomethyl)glycine and conferring a resistant phenotype. This approach demonstrates a metabolic bypass strategy, where instead of altering the target enzyme itself, the cell modifies its metabolic flux to overcome the inhibition. researchgate.net

Environmental Dynamics and Biogeochemical Cycling of N Phosphonomethyl Glycine

Environmental Transport and Distribution in Aquatic Systems

The environmental fate of N-(Phosphonomethyl)glycine is significantly influenced by its transport and distribution in aquatic environments. Its high water solubility contributes to its potential for movement into water bodies, where its occurrence and behavior are governed by a complex interplay of chemical properties and environmental factors.

Surface Water Occurrence and Load Dynamics

N-(Phosphonomethyl)glycine and its primary degradation product, aminomethylphosphonic acid (AMPA), are frequently detected in the surface waters of agricultural basins. The frequency and concentration of these compounds can vary significantly depending on the intensity of use in the surrounding watershed. For instance, in areas with high agricultural use, N-(Phosphonomethyl)glycine has been detected in a majority of surface water samples.

The load of N-(Phosphonomethyl)glycine that reaches surface water as a percentage of its total use in a watershed has been observed to range from 0.009% to 0.86%. This variability in load dynamics is influenced by factors such as the application rate (source strength), rainfall patterns, and the pathways through which water moves across the landscape. Studies have reported a range of concentrations in various surface water bodies, highlighting the widespread presence of this compound in aquatic systems.

Table 1: Geometric Mean Concentrations of N-(Phosphonomethyl)glycine in Various Water Types

| Water Type | Geometric Mean Concentration (ng/L) |

| Stormwater Runoff | 112 |

| Wastewater Effluent | 42.5 |

| Wastewater Influent | 14.1 |

| River Water | 10.3 |

| Rainwater | 9.61 |

| Lake Water | 4.57 |

Influence of Hydrological Factors on Transport

Hydrological factors play a crucial role in the transport of N-(Phosphonomethyl)glycine to aquatic systems. Rainfall events that lead to overland runoff are a primary driver of its movement from agricultural fields into streams and rivers. Watersheds characterized by high application rates, combined with rainfall patterns that generate significant surface runoff, are at the highest risk for the offsite transport of this compound.

The flow route of water is another critical determinant. Transport is more significant when water flows primarily over the land surface, with limited interaction with the soil. Conversely, when water infiltrates and moves through the soil profile, the transport of N-(Phosphonomethyl)glycine to surface water is generally reduced due to adsorption to soil particles. Therefore, soil type and structure, which influence infiltration and runoff characteristics, are key factors in determining the extent of aquatic contamination.

Soil Interaction and Adsorption Processes

The interaction of N-(Phosphonomethyl)glycine with soil is a critical process that governs its mobility, bioavailability, and persistence in the terrestrial environment. Adsorption to soil particles is a primary mechanism that limits its transport.

Role of Soil Organic Matter and Mineral Components

The adsorption of N-(Phosphonomethyl)glycine in soil is significantly influenced by the soil's composition, particularly its mineral and organic matter content. The phosphonic acid moiety of the N-(Phosphonomethyl)glycine molecule plays a key role in its binding to soil components.

Mineral Components: Clay minerals and metal oxides, especially iron and aluminum oxides, are primary adsorption sites for N-(Phosphonomethyl)glycine. The compound binds to these mineral surfaces through its phosphonate (B1237965) group. The strength of this binding can be influenced by the type of clay and the presence of cations such as iron (Fe³⁺) and aluminum (Al³⁺), with which N-(Phosphonomethyl)glycine can form complexes. Soils with higher clay content generally exhibit greater adsorption capacity for this compound.

Soil Organic Matter: The role of soil organic matter (SOM) in the adsorption of N-(Phosphonomethyl)glycine is complex. While some studies have shown a positive correlation between SOM content and adsorption, others suggest that the stabilized fraction of organic matter, such as humic substances, is particularly important for its binding. However, the adsorption to mineral components is often considered the dominant mechanism.

The pH of the soil also affects adsorption. Generally, adsorption is higher in acidic soils and decreases as the pH becomes more alkaline. This is because the surface charge of soil minerals and the ionic state of the N-(Phosphonomethyl)glycine molecule are pH-dependent. Additionally, the presence of phosphate (B84403) can reduce the adsorption of N-(Phosphonomethyl)glycine, as both molecules compete for the same binding sites on soil particles.

Adsorption Kinetics and Equilibrium

The process of N-(Phosphonomethyl)glycine adsorption to soil involves a rapid initial phase followed by a slower, more gradual uptake. The kinetics of this process, which describe the rate of adsorption, can be characterized by various models, including pseudo-first-order and pseudo-second-order kinetics. Research has shown that a significant portion of the adsorption can occur within the first few hours of contact with the soil.

The equilibrium of N-(Phosphonomethyl)glycine adsorption, which describes the distribution of the compound between the soil and the soil solution when the system has stabilized, is often described by isotherm models such as the Freundlich and Langmuir equations. The Freundlich isotherm is frequently used to characterize the adsorption of N-(Phosphonomethyl)glycine in soils, and the Freundlich adsorption coefficient (Kf) is a common measure of the soil's adsorption capacity. Higher Kf values indicate stronger adsorption and lower mobility.

Table 2: Freundlich Adsorption Coefficients (Kf) for N-(Phosphonomethyl)glycine in Different Soil Types

| Soil Type | Tillage System | Kf (mg¹⁻ⁿ Lⁿ kg⁻¹) |

| Silty Clay Loam | Conventional Tillage | 158.4 |

| Silty Clay Loam | No-Till | 139.7 |

| Silty Loam (A) | Conventional Tillage | 129.8 |

| Silty Loam (A) | No-Till | 102.7 |

| Silty Loam (B) | Conventional Tillage | 67.2 |

| Silty Loam (B) | No-Till | 56.4 |

Persistence and Dissipation in Agroecosystems

The persistence of N-(Phosphonomethyl)glycine in agroecosystems is a key factor in its environmental behavior and is primarily determined by the rate of its dissipation. While strong adsorption to soil can limit its immediate bioavailability, the compound is subject to degradation over time.

The primary pathway for the dissipation of N-(Phosphonomethyl)glycine from soil is through microbial degradation. nih.gov A variety of soil microorganisms, including bacteria and fungi, are capable of breaking down this compound. conicet.gov.ar This biodegradation can occur under both aerobic and anaerobic conditions, although the rate is generally faster in the presence of oxygen. nih.gov

There are two main microbial degradation pathways for N-(Phosphonomethyl)glycine. One pathway involves the enzyme glyphosate (B1671968) oxidoreductase, which cleaves the carbon-nitrogen bond to produce aminomethylphosphonic acid (AMPA) and glyoxylate. nih.gov AMPA is the most commonly reported metabolite of N-(Phosphonomethyl)glycine in soil. nih.gov The other pathway utilizes a C-P lyase enzyme to break the carbon-phosphorus bond, yielding sarcosine (B1681465) and inorganic phosphate. conicet.gov.ar

The persistence of N-(Phosphonomethyl)glycine in soil is often expressed in terms of its half-life (DT50), which is the time required for 50% of the initial amount to dissipate. The half-life can vary widely depending on soil and climatic conditions. Factors influencing the rate of degradation include soil type, temperature, moisture, and microbial activity. pomais.com Generally, conditions that favor microbial growth, such as warm, moist soils, lead to a more rapid breakdown of N-(Phosphonomethyl)glycine. pomais.com Strong adsorption to soil particles, particularly in clay-rich soils, can reduce its bioavailability to microorganisms and thus increase its persistence. mdpi.com

Table 3: Half-life of N-(Phosphonomethyl)glycine in Soil

| Condition | Half-life (Days) |

| Typical Range in Soil | 2 - 197 |

| Suggested Typical Field Half-life | 47 |

| General Range | 7 - 60 |

| Warm, Moist Soils | 14 - 30 |

| Temperate Regions | 40 - 60 |

| Cold or Dry Soils | > 100 |

Off-Target Movement and Potential for Sublethal Exposure

N-(Phosphonomethyl)glycine, the active ingredient in many broad-spectrum herbicides, can move from its intended application area into the wider environment through various physical processes. This off-target movement can lead to the sublethal exposure of non-target organisms, impacting their physiology and development. The primary mechanisms for this movement include spray drift, runoff, and leaching.

Spray Drift

Spray drift is the airborne movement of herbicide droplets away from the target site during application. Research has shown that off-target movement of N-(Phosphonomethyl)glycine during application can account for up to 10% of the applied rate in crops like soybean and cotton. mdpi.com The extent of this drift is influenced by several factors, including application equipment, nozzle type, and weather conditions. cambridge.orggmoresearch.org

Studies have evaluated the drift losses from various application methods. For instance, field tests assessing downwind transport found significant differences between ground and aerial equipment. The highest levels of drift were observed with D-4 jet nozzles on a helicopter, while the lowest losses occurred with deflector fan nozzles on a ground sprayer. cambridge.orggmoresearch.org

Table 1: N-(Phosphonomethyl)glycine Drift Losses from Different Application Equipment

| Application Equipment | Nozzle Type | Drift Deposit at 100m (g/ha) |

|---|---|---|

| Helicopter | D-4 Jet Nozzles (directed down) | 5 |

| Fixed-Wing Aircraft | D-6 Jet Nozzles (directed back) | 0.2 - 1.0 |

| Ground Sprayer | 8003 Nozzles | 0.2 - 1.0 |

| Helicopter | Micro-jet Nozzles | <0.03 |

| Ground Sprayer | Deflector Fan Nozzles (KGF) at low pressure | <0.01 |

Data sourced from studies on spray application losses. cambridge.orggmoresearch.org

Runoff and Leaching

N-(Phosphonomethyl)glycine can also move from treated fields into adjacent aquatic ecosystems via surface runoff and leaching through the soil profile. researchgate.net Due to its high affinity for soils, it is generally considered to have a low potential for runoff. nih.gov However, runoff is highly event-driven, primarily controlled by the timing and intensity of the first rainfall event following application. researchgate.net

Numerous studies have detected N-(Phosphonomethyl)glycine in surface waters. One review of multiple studies found that concentrations in runoff can range from 0.01 to 5,153 µg·L⁻¹. nih.gov Another study that sampled 51 streams in the Midwestern United States detected the compound in 36% of the 154 samples, with concentrations ranging from 0.1 to 8.7 µg·L⁻¹. nih.gov Leaching into groundwater is less common, but the compound has been detected at very low concentrations. nih.gov A field-scale monitoring program over 12 years found that both N-(Phosphonomethyl)glycine and its main metabolite, aminomethylphosphonic acid (AMPA), showed distinct, simultaneous concentration curves in drainage water, suggesting common transport mechanisms influenced by soil-water content and groundwater table levels. researchgate.net

Potential for Sublethal Exposure

The off-target movement of N-(Phosphonomethyl)glycine can result in the exposure of non-target organisms to concentrations that are not immediately lethal but can cause a range of sublethal effects. These effects have been observed in various organisms, including plants, amphibians, fish, and invertebrates.

For non-target terrestrial plants, sublethal exposure from spray drift can lead to hormetic responses (a stimulatory effect at low doses) or adverse effects, depending on the concentration. researchgate.net Wild plants have been found to be generally less sensitive to this drift than domesticated plants. researchgate.net

In aquatic environments, sublethal concentrations of N-(Phosphonomethyl)glycine and its formulations have been associated with a variety of impacts. Studies on amphibians have documented delayed or accelerated development, reduced size at metamorphosis, and developmental malformations. wikipedia.org In fish, such as the African catfish (Clarias gariepinus), exposure to sublethal concentrations has been shown to negatively impact growth and survival and alter enzymatic activities in various organs. emu.ee Specifically, a study on C. gariepinus fingerlings demonstrated changes in the activity of enzymes like Na+/K+-ATPase and Malate Dehydrogenase in the gills, muscle, and liver following a 70-day exposure. emu.ee

Table 2: Observed Sublethal Effects of N-(Phosphonomethyl)glycine on Non-Target Organisms

| Organism Group | Observed Sublethal Effects | Reference |

|---|---|---|

| Amphibians (Bullfrog Tadpoles) | Delayed/accelerated development, reduced size, developmental malformations, oxidative stress. | wikipedia.org |

| Fish (African Catfish) | Decreased growth parameters, altered enzymatic activities (Na+/K+-ATPase, Malate Dehydrogenase). | emu.ee |

| Aquatic Invertebrates (Daphnia magna) | Decreased fecundity, delayed age of first reproduction. | researchgate.net |

| Non-target Plants | Hormetic responses (growth stimulation at low doses), adverse effects (growth inhibition at higher doses). | researchgate.net |

Research into the biological effects on cardiac myoblasts has also shown that sublethal doses can induce cellular responses, highlighting the compound's potential to affect various biological systems even at low, environmentally relevant concentrations. frontiersin.orgnih.gov

Microbial Biodegradation Pathways of N Phosphonomethyl Glycine

Glyphosate (B1671968) Oxidoreductase (GOX) Pathway

The GOX pathway, also referred to as the AMPA pathway, involves the oxidative cleavage of the C-N bond in the glyphosate molecule. mdpi.commdpi.com This pathway is initiated by the enzyme glyphosate oxidoreductase (GOX), a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme. mdpi.commdpi.com

The enzyme glyphosate oxidoreductase catalyzes the oxidation of glyphosate, breaking the carboxymethylene-nitrogen bond. nih.govmdpi.com This reaction yields two primary products: aminomethylphosphonic acid (AMPA) and glyoxylate. nih.govmdpi.com The GOX enzyme was first identified in Achromobacter sp. LBAA. mdpi.com Another enzyme, glycine (B1666218) oxidase, has also been shown to catalyze a similar reaction, producing the same degradation products, although through a different mechanism. proquest.commdpi.com

Table 1: Key Components of the Glyphosate Oxidoreductase (GOX) Pathway

| Component | Description | References |

| Enzyme | Glyphosate Oxidoreductase (GOX) | mdpi.com, mdpi.com |

| Substrate | N-(Phosphonomethyl)glycine (Glyphosate) | mdpi.com, mdpi.com |

| Products | Aminomethylphosphonic Acid (AMPA), Glyoxylate | mdpi.com, nih.gov |

| Cofactor | Flavin adenine dinucleotide (FAD) | mdpi.com, mdpi.com |

AMPA, the primary metabolite of the GOX pathway, is more persistent in the environment than glyphosate itself and can be further degraded by microorganisms. hh-ra.orgwikipedia.orgnih.gov The primary mechanism for AMPA degradation is through the action of a C-P lyase enzyme, which cleaves the carbon-phosphorus bond. nih.govnih.gov This cleavage results in the formation of phosphoric acid, which can then be mineralized to inorganic phosphate (B84403) and ultimately carbon dioxide. wikipedia.org Some studies indicate that this subsequent degradation can also yield methylamine. oup.com

Carbon-Phosphorus (C-P) Lyase Pathway

The Carbon-Phosphorus (C-P) Lyase pathway represents an alternative route for glyphosate biodegradation, directly cleaving the stable C-P bond within the molecule. mdpi.comnih.gov This pathway is particularly significant as it allows microorganisms to utilize glyphosate as a phosphorus source, a process that is typically induced under conditions of phosphate starvation. hh-ra.orgnih.gov The C-P lyase enzyme system is a multi-protein complex encoded by the phn operon. nih.govproquest.com

The C-P lyase enzyme complex directly targets the carbon-phosphorus bond in the glyphosate molecule. nih.gov The cleavage of this bond results in the formation of sarcosine (B1681465) (N-methylglycine) and inorganic phosphate. mdpi.comnih.gov This direct liberation of phosphate makes the pathway an efficient mechanism for phosphorus acquisition by microbes in phosphate-limited environments. hh-ra.org

Following its formation, sarcosine is further metabolized by the cell. nih.gov Sarcosine oxidase or sarcosine dehydrogenase can oxidize sarcosine, breaking it down into glycine and formaldehyde (B43269). mdpi.comnih.gov These products can then be incorporated into the central metabolic pathways of the microorganism for biomass and energy production. mdpi.com For instance, the resulting glycine can be converted to serine. nih.gov

Table 2: Key Components of the Carbon-Phosphorus (C-P) Lyase Pathway

| Component | Description | References |

| Enzyme Complex | Carbon-Phosphorus (C-P) Lyase | mdpi.com, nih.gov, mdpi.com |

| Substrate | N-(Phosphonomethyl)glycine (Glyphosate) | nih.gov |

| Initial Products | Sarcosine, Inorganic Phosphate | mdpi.com, nih.gov |

| Secondary Enzyme | Sarcosine Oxidase / Dehydrogenase | nih.gov, mdpi.com |

| Secondary Products | Glycine, Formaldehyde | mdpi.com, nih.gov |

Diversity of Glyphosate-Degrading Microorganisms

The ability to degrade N-(phosphonomethyl)glycine is not restricted to a few microbial species but is widespread across various bacterial genera. mdpi.comnih.gov This metabolic capability enables microorganisms to utilize glyphosate as a source of phosphorus, nitrogen, or carbon. hh-ra.orgnih.gov Numerous studies have isolated and identified bacteria from glyphosate-contaminated soils and water that are capable of breaking down this compound. The most frequently cited genera with glyphosate-degrading potential include Pseudomonas, Bacillus, and Ochrobactrum. mdpi.com Other significant genera include Arthrobacter, Achromobacter, Agrobacterium, and Klebsiella. nih.govmdpi.com These microorganisms employ either the GOX/AMPA pathway or the C-P lyase/sarcosine pathway for degradation. mdpi.com

Table 3: Examples of Glyphosate-Degrading Microbial Genera and Species

| Genus | Species Example(s) | Degradation Pathway Utilized | References |

| Pseudomonas | P. stutzeri, P. aeruginosa, P. putida | C-P Lyase and GOX Pathways | mdpi.com, nih.gov |

| Bacillus | B. subtilis, B. cereus, B. megaterium | C-P Lyase and GOX Pathways | mdpi.com, researchgate.net |

| Ochrobactrum | O. anthropi, O. intermedium | GOX Pathway | mdpi.com, hh-ra.org |

| Arthrobacter | Arthrobacter sp. GLP-1 | C-P Lyase Pathway | hh-ra.org, nih.gov |

| Achromobacter | Achromobacter sp. | GOX Pathway | mdpi.com, hh-ra.org |

| Agrobacterium | A. radiobacter | Not specified | nih.gov |

| Klebsiella | Klebsiella sp. | Not specified | mdpi.com, nih.gov |

| Flavobacterium | Flavobacterium sp. GD1 | Not specified | nih.gov |

| Lysinibacillus | L. sphaericus | Sarcosine Oxidase (C-P) Pathway | mdpi.com |

Bacterial Communities and Metabolic Capabilities

A variety of bacterial genera have been identified with the ability to degrade N-(phosphonomethyl)glycine. Among the most frequently cited are Bacillus, Pseudomonas, and Ochrobactrum. mdpi.com Specific species within these genera, such as Bacillus cereus, Pseudomonas putida, and Ochrobactrum anthropi, have been shown to metabolize this compound. mdpi.com These bacteria employ two primary metabolic pathways for its degradation. mdpi.comresearchgate.net

The first is the glyphosate oxidoreductase (GOX) pathway, which involves the cleavage of the C-N bond, resulting in the formation of aminomethylphosphonic acid (AMPA) and glyoxylate. nih.govnih.gov The second major pathway is mediated by the C-P lyase enzyme, which cleaves the carbon-phosphorus bond directly to produce sarcosine and inorganic phosphate. mdpi.comresearchgate.net Some bacterial strains, such as Ochrobactrum anthropi GPK3 and Bacillus cereus CB4, have demonstrated the ability to utilize both of these metabolic routes. researchgate.net The adaptive capacity of these bacterial communities is enhanced by the selective pressure in contaminated environments, leading to the evolution of these specialized metabolic pathways. mdpi.com

Table 1: Bacterial Genera Involved in N-(Phosphonomethyl)glycine Degradation and their Metabolic Pathways

| Bacterial Genus | Primary Degradation Pathway(s) | Key Metabolites | References |

|---|---|---|---|

| Bacillus | Glyphosate Oxidoreductase, C-P Lyase | AMPA, Sarcosine | mdpi.com |

| Pseudomonas | Glyphosate Oxidoreductase, C-P Lyase | AMPA, Sarcosine | mdpi.comnih.gov |

| Ochrobactrum | Glyphosate Oxidoreductase, C-P Lyase | AMPA, Sarcosine | mdpi.com |

| Achromobacter | Glyphosate Oxidoreductase, C-P Lyase | AMPA, Sarcosine | mdpi.com |

| Arthrobacter | C-P Lyase (for AMPA) | Methylamine, Phosphate | nih.govnih.gov |

Fungal and Yeast Contributions to Degradation

While bacterial degradation has been extensively studied, fungi and yeasts also play a significant role in the breakdown of N-(phosphonomethyl)glycine. proquest.com Several fungal genera, including Aspergillus, Trichoderma, Penicillium, and Fusarium, have been reported to tolerate and degrade this compound. nih.govnih.gov For instance, strains of Fusarium solani and Penicillium chrysogenum have shown the ability to grow in the presence of high concentrations of the herbicide. nih.gov

The primary degradation route in fungi appears to be the transformation into AMPA, suggesting a preference for the glyphosate oxidoreductase pathway. nih.govmdpi.com Some fungal species can utilize the resulting AMPA as a sole phosphorus source. nih.gov For example, Aspergillus oryzae A-F02 can further metabolize AMPA to methylamine. nih.gov Certain strains, like Penicillium 4A21, have been observed to produce both AMPA and sarcosine, indicating the potential for multiple degradation pathways. nih.gov

Yeasts such as Candida tropicalis and Trichosporon cutaneum have also demonstrated the ability to biodegrade N-(phosphonomethyl)glycine, utilizing it as a sole carbon source. mdpi.combohrium.commdpi.com Studies have shown significant degradation efficiency, with Candida tropicalis V1 degrading 76% of the initial compound in 192 hours. bohrium.commdpi.com The degradation process in these yeasts has been found to produce intermediate metabolites like methylglycine and glycine. bohrium.commdpi.com

Table 2: Fungal and Yeast Genera with N-(Phosphonomethyl)glycine Degradation Capabilities

| Microbial Group | Genus | Degradation Evidence | Key Metabolites | References |

|---|---|---|---|---|

| Fungi | Aspergillus | Tolerance and degradation | AMPA, Methylamine | nih.govnih.gov |

| Fungi | Trichoderma | Tolerance and degradation | AMPA, Sarcosine | nih.govnih.gov |

| Fungi | Penicillium | Tolerance and degradation | AMPA, Sarcosine | nih.govnih.gov |

| Fungi | Fusarium | Tolerance and degradation | AMPA, Sarcosine | nih.govnih.gov |

| Yeast | Candida | Utilization as carbon source | Methylglycine, Glycine | mdpi.combohrium.commdpi.com |

| Yeast | Trichosporon | Utilization as carbon source | Methylglycine, Glycine | bohrium.commdpi.com |

Genetic and Enzymatic Basis of Degradation Pathways

The microbial degradation of phosphonates is underpinned by specific genetic systems and the enzymes they encode. These systems have evolved to facilitate the transport of phosphonates into the cell and the subsequent cleavage of the stable carbon-phosphorus bond.

Gene Clusters and Enzyme Characterization (e.g., phn genes)

The enzymatic machinery for phosphonate (B1237965) degradation is often encoded in dedicated gene clusters. The most well-characterized of these is the 14-gene phnCDEFGHIJKLMNOP operon in Escherichia coli, which governs the C-P lyase pathway. asm.orgmdpi.com This operon includes genes for a phosphonate-specific ABC transporter (phnCDE) and the subunits of the C-P lyase complex. mdpi.comhawaii.edu The genes phnG through phnM are considered essential for the C-P bond cleavage activity. charlotte.edu The C-P lyase complex itself is a multi-subunit enzyme that catalyzes the breakdown of phosphonates into phosphate and a corresponding hydrocarbon. proquest.commdpi.com

In the alternative pathway, the key enzyme is glyphosate oxidoreductase (GOX), which catalyzes the oxidative cleavage of the C-N bond in N-(phosphonomethyl)glycine to yield AMPA and glyoxylate. nih.govnih.gov A glycine oxidase enzyme, identified in Bacillus subtilis, can also perform this conversion, although through a different reaction mechanism. nih.gov These enzymes represent a distinct strategy for initiating the degradation of this phosphonate. mdpi.com

Horizontal Gene Transfer in Phosphonate Degradation

The widespread distribution of phosphonate degradation capabilities among distantly related bacterial species suggests that horizontal gene transfer (HGT) has played a crucial role in the evolution of these pathways. mdpi.comcharlotte.edu HGT is the movement of genetic material between organisms other than by vertical transmission from parent to offspring and is a primary mechanism for the spread of traits like antibiotic resistance and the ability to degrade novel compounds. wikipedia.org

Evidence for HGT in phosphonate degradation is supported by phylogenetic analyses and the genomic context of the degradation genes. charlotte.edu The phn gene clusters, for instance, show significant structural and compositional variation among different organisms. charlotte.edu Furthermore, these gene clusters are frequently located in close proximity to genes encoding transposases or other mobile genetic elements, which can facilitate their transfer between different genomes. charlotte.edu This genetic mobility allows microbial communities to adapt rapidly to the presence of phosphonates in the environment by acquiring the necessary degradation genes. mdpi.com The presence of glyphosate has been shown to potentially increase the rate of horizontal transfer of conjugative plasmids, which can carry genes for degradation pathways. nih.govnih.gov

Ecological Impact Assessments on Non Target Biological Systems

Impact on Non-Target Plant Species and Aquatic Flora

Phosphonomethylglycine hydrochloride, the active ingredient in many broad-spectrum herbicides, is designed to be phytotoxic. wikipedia.org However, its application can lead to unintended consequences for non-target plant species and aquatic flora through mechanisms like spray drift, surface runoff, and leaching. nih.govresearchgate.net The exposure of these non-target organisms can result in a range of adverse effects, from subtle physiological changes to mortality, potentially leading to shifts in biodiversity and ecosystem structure. nih.govscispace.com

Exposure to this compound can induce significant morphological and physiological changes in non-target plants. Observable morphological symptoms often include chlorosis (yellowing of leaves), thinning of the youngest leaves, growth inhibition or arrest, and necrosis of the apical meristem. nih.gov Studies on non-glyphosate-resistant cotton seedlings exposed to the compound have demonstrated inhibition of growth in cotyledons, hypocotyls, and roots. cotton.org Affected lateral roots may appear shorter and be surrounded by a thick layer of necrotic cells or exudate. cotton.org

Research on 24 non-target native herbaceous and non-herbaceous plant species revealed that the compound produced both lethal and sublethal effects, including significant growth reduction. nih.govresearchgate.net Herbaceous species and plants at earlier developmental stages were found to be particularly sensitive. nih.govresearchgate.net In aquatic environments, emergent macrophytes such as Phragmites australis and Typha latifolia have shown complete withering of their aboveground parts after exposure to glyphosate-based herbicides. mdpi.com Physiologically, the compound can also interfere with mineral nutrition by chelating essential cations, which can further impede plant growth and development. mdpi.com

Table 1: Morphological and Physiological Responses in Non-Target Plants

Plant Species/Group Observed Morphological Responses Observed Physiological Responses Reference Coffee Plants (Coffea) Chlorosis, thinning of young leaves, death of apical meristem, growth arrest. - cotton.org Non-GR Cotton (Gossypium hirsutum) Inhibited growth of cotyledons, hypocotyls, and roots; shorter lateral roots with necrotic cells. Reduced fresh weight. soilassociation.org Native Herbaceous & Non-herbaceous Species (24 species) Phytotoxicity, growth reduction. Lethal and sublethal effects. [25, 26] Aquatic Macrophytes (Phragmites australis, Typha latifolia) Complete withering of aboveground parts. -

This compound can indirectly but significantly impair photosynthesis in non-target plants. While its primary mode of action is not the direct inhibition of photosystems, the disruption of the shikimate pathway has cascading effects that compromise photosynthetic capacity. nih.gov The inhibition of this pathway can prevent the biosynthesis of crucial secondary compounds like plastoquinones, which are essential components of the photosynthetic electron transport chain. nih.gov This disruption can lead to a decreased electron transport rate (ETR) and affect the integrity of thylakoid membranes due to increased lipid peroxidation from oxidative stress. nih.gov

The most well-documented biochemical effect of this compound is the disruption of the shikimate pathway. nih.gov It specifically inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is critical for the synthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan. wikipedia.orgumd.edu This inhibition causes the substrate for this enzyme, shikimate-3-phosphate (B1206780), to be dephosphorylated and accumulate in plant tissues as shikimic acid. nih.gov

The accumulation of shikimic acid serves as a sensitive and specific biomarker for exposure to and damage from glyphosate (B1671968). nih.govusda.gov Research has shown that in non-target plants, shikimic acid levels increase significantly after exposure. cotton.orgresearchgate.net The degree of accumulation can vary between different plant tissues. For instance, in non-glyphosate-resistant cotton, reproductive tissues like fruiting branches and squares accumulated significantly more shikimic acid per unit of translocated glyphosate than leaf tissue, indicating a higher sensitivity in these parts. nih.gov In addition to shikimic acid, low-dose exposure in some plants, like coffee, has been shown to increase the concentrations of other secondary metabolites such as quinic acid, salicylic (B10762653) acid, caffeic acid, and coumaric acid. nih.gov

Table 2: Shikimic Acid Accumulation in Non-Target Plant Tissues

Plant Species Tissue Key Finding Reference Non-GR Cotton (Gossypium hirsutum) Fruiting Branches Accumulated 18 times more shikimic acid than leaves. umd.edu Squares (Floral Buds) Accumulated 11 times more shikimic acid than leaves. umd.edu Roots & Hypocotyls Accumulated significant levels of shikimic acid upon exposure. soilassociation.org Willow (Salix) Leaves Demonstrated significant shikimate accumulation, confirming inhibition of the shikimate pathway. nih.gov Hairy Beggarticks (Bidens pilosa) Whole Plant Susceptible plants showed significantly higher shikimic acid accumulation compared to resistant populations. researchgate.net

The primary enzymatic target of this compound is EPSP synthase. wikipedia.org Its inhibition is the foundational mechanism of the compound's herbicidal action. umd.edu Beyond this primary target, exposure can induce a state of oxidative stress in plant cells, leading to alterations in the activity of various antioxidant enzymes. mdpi.comnih.gov

Research has documented varied responses in antioxidant enzyme activity. In some studies, an initial increase in the activities of enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and ascorbate (B8700270) peroxidase (APX) was observed shortly after exposure, representing the plant's attempt to mitigate oxidative damage. nih.govresearchgate.net However, prolonged exposure has been shown to cause a strong inhibition of these same enzymes (SOD, APX, and glutathione (B108866) peroxidase), leading to an accumulation of reactive oxygen species and subsequent cellular damage. nih.gov The activity of glutathione S-transferase (GST), an enzyme involved in detoxification, has also been shown to be affected, with responses varying between plant species and the concentration of the herbicide. researchgate.net While the direct impact on decarboxylases is less specifically detailed, the profound disruption of primary and secondary metabolism, including the shikimate pathway which leads to numerous phenolic compounds, implies widespread downstream effects on the entire enzymatic machinery of the plant.

Effects on Soil Microbial Communities and Biogeochemical Cycles

The shikimate pathway, which is inhibited by this compound, is present not only in plants but also in many soil bacteria and fungi. mdpi.com Consequently, the introduction of this compound into the soil environment has the potential to impact microbial communities that are fundamental to soil health and the functioning of biogeochemical cycles. researchgate.netsoilassociation.org

The impact of this compound on the structure of soil microbial communities is complex, with research showing varied outcomes depending on the application rate, soil type, and history of exposure. researchgate.netnih.govsciepub.com

In contrast, at very high concentrations, such as those that might occur during an accidental spill, the effects are more pronounced and consistent. Studies simulating such events observed a substantial alteration of the bacterial community, with a rapid increase in total and culturable bacteria. researchgate.net This can lead to a significant shift in the community composition, moving from one of fungal dominance to a more balanced or bacteria-dominated ratio. This stimulation of bacteria is thought to be a non-specific response, potentially due to some microbes utilizing the compound as a nutrient source. mdpi.comresearchgate.net Long-term, repeated applications may also create a selection pressure that leads to cumulative shifts in the microbial community that are not apparent after a single application. sciepub.com

These alterations in microbial community structure can, in turn, affect biogeochemical cycles. Microorganisms are the primary drivers of nutrient cycling, and shifts in their populations and activities can influence processes like decomposition, mineralization, and nitrogen fixation, though the magnitude of these effects in field conditions remains an area of active research. mdpi.comnih.gov

Table 3: Summary of Effects on Soil Microbial Communities

Application Rate Effect on Microbial Community Structure Reference Recommended Field Rate Few or no significant changes observed in several studies. [1, 3, 4] Recommended Field Rate Reduction in bacterial and fungal counts observed in other studies. researchgate.net High Concentration (Simulated Spill) Substantial alteration of bacterial community; rapid increase in total and culturable bacteria. [1, 3] High Concentration (Simulated Spill) Shift from fungal dominance to an equal ratio of bacteria to fungi. wikipedia.org Long-term/Repeated Use Potential for cumulative shifts in microbial communities. scispace.com

Influence on Nutrient Mineralization and Immobilization

This compound, commonly known as glyphosate, can alter soil microbial activities, thereby influencing nutrient cycling. academicjournals.org Microorganisms in the soil are primary drivers of the degradation of glyphosate, utilizing it as a source of carbon, nitrogen, or phosphorus. soilassociation.orgejes.cz This process can lead to a short-term stimulation of microbial activity and respiration. academicjournals.orgresearchgate.netresearchgate.net

Table 1: Influence of this compound on Soil Nutrient Processes

| Parameter | Observed Effect | Context/Organism | References |

| Microbial Activity | Short-term stimulation; increased respiration. | Soil microorganisms | academicjournals.orgresearchgate.netresearchgate.net |

| Microbial Community | Small, transient effects on the whole community. | Silt loam soil | nih.gov |

| Bacterial Population | Significant increase in heterotrophic bacteria. | Soil with a history of glyphosate use | academicjournals.org |

| Nutrient Utilization | Utilized as a source of Carbon, Nitrogen, and Phosphorus. | Soil microorganisms | soilassociation.orgejes.cz |

| Nutrient Availability | Potential reduction in plant uptake of Fe, Mn, Zn. | Sunflowers, GR and non-GR plants | researchgate.net |

| Dehydrogenase Activity | Significant increase at lower concentrations; inhibited at high concentrations. | Soil | academicjournals.org |

Impact on Non-Target Invertebrate and Vertebrate Organisms

Sublethal Effects on Growth and Reproduction

Emerging research indicates that this compound and its formulations may act as endocrine disruptors, posing a risk to the reproductive health of non-target organisms. usrtk.orginrae.frmdpi.com Studies on various animal models have demonstrated that these compounds can alter the hypothalamic–pituitary–gonadal (HPG) axis, which regulates reproduction. inrae.frmdpi.com

In vertebrates, exposure has been linked to a range of reproductive issues. For instance, chronic low-level exposure in mice was found to alter the set of expressed proteins in the ovaries (ovarian proteome), which may ultimately affect ovarian function. usrtk.org In rats, prenatal exposure has been associated with decreased sperm count and an increase in morphological abnormalities in the sperm of male offspring. nih.gov Key reproductive hormones, such as estradiol (B170435) and testosterone, can be altered by exposure. inrae.frnih.gov Furthermore, damage to reproductive tissues, including the uterus and testes, has been observed. nih.gov

Invertebrates are also susceptible to these sublethal effects. For earthworms, a key indicator of soil health, exposure to glyphosate-based herbicides can negatively impact growth and reproduction. nih.govmdpi.com While single applications at recommended rates may not show immediate effects on adult mortality, more sensitive endpoints like reproduction and growth are affected, especially under realistic field conditions with multiple applications. nih.gov

Table 2: Sublethal Effects on Growth and Reproduction

| Organism/System | Observed Effect | Compound | References |

| Mice | Alters ovarian proteome, potentially impacting ovarian function. | Glyphosate | usrtk.org |

| Rats | Decreased sperm count and increased sperm abnormalities in male offspring after prenatal exposure. | Glyphosate-based herbicide | nih.gov |

| Zebrafish | Reduction in sperm DNA integrity. | Glyphosate | nih.gov |

| Various Mammals | Disruption of key enzymes in androgen synthesis; altered serum levels of estrogen and testosterone. | Glyphosate-based herbicides | nih.gov |

| Earthworms | Negative impacts on reproduction and growth, particularly with repeated exposure. | Glyphosate and its formulations | nih.govmdpi.com |

| Bovine Cells (in vitro) | Decreased proliferation of granulosa cells. | Glyphosate or Glyphosate-based herbicide | nih.gov |

Biochemical Biomarkers in Exposed Organisms

Exposure to this compound can trigger a range of biochemical responses in non-target organisms, which serve as early warning indicators of toxic effects. nih.govuc.pt A primary mechanism of toxicity is the induction of oxidative stress, which occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify them. oarjpublication.compubtexto.com

In fish, exposure has been shown to alter the activity of several antioxidant enzymes. Studies have reported significant increases in the activity of catalase (CAT) and lipid peroxidation (LPO), a marker of cellular damage. oarjpublication.compubtexto.com Concurrently, levels of reduced glutathione (GSH), a critical antioxidant molecule, and the activity of enzymes like glutathione-S-transferase (GST) and superoxide dismutase (SOD) have been shown to decrease in the liver and gills of exposed fish. oarjpublication.compubtexto.com These changes in the antioxidant defense system are consistent with an increase in oxidative stress. nih.gov

In marine invertebrates, such as mussels and clams, glyphosate can affect hemocyte functionality and inhibit acetylcholinesterase (AChE) activity, an important enzyme in the nervous system. mdpi.com The measurement of these enzymatic and non-enzymatic responses provides valuable biomarkers for assessing the sublethal impacts of the compound in aquatic ecosystems. pubtexto.com

Table 4: Biochemical Biomarkers in Organisms Exposed to this compound

| Biomarker | Effect | Organism/Tissue | References |

| Lipid Peroxidation (LPO) | Increased | Fish (Cachama, Yamú, Tilapia): Liver and Gills | oarjpublication.compubtexto.com |

| Catalase (CAT) | Reduced | Fish (Cachama): Liver | oarjpublication.com |

| Catalase (CAT) | Increased | Fish (Tilapia guineensis) | pubtexto.com |

| Catalase (CAT) | Reduced | Zebrafish: Liver and Brain | nih.gov |

| Superoxide Dismutase (SOD) | Decreased | Fish (Cachama): Gills and Liver | oarjpublication.com |

| Superoxide Dismutase (SOD) | Increased | Fish Brain | nih.gov |

| Reduced Glutathione (GSH) | Decreased | Fish (Cachama, Yamú, Tilapia): Gills and Liver | oarjpublication.compubtexto.com |

| Glutathione-S-Transferase (GST) | Decreased | Fish (Cachama, Yamú); Zebrafish: Liver | oarjpublication.comnih.gov |

| Acetylcholinesterase (AChE) | Reduced | Mussel (Mytilus galloprovincialis): Gills | mdpi.com |

| Total Hemocyte Count (THC) | Reduced | Clam (Ruditapes philippinarum) | mdpi.com |

Comparative Ecological Risk Assessment Methodologies

Ecological Risk Assessment (ERA) is a systematic process used to evaluate the potential adverse effects of a chemical on non-target organisms and ecosystems. scielo.br For this compound, this process involves several key steps: problem formulation, exposure analysis, ecological effects analysis, and risk characterization. scielo.br

The problem formulation phase defines the scope of the assessment, including the ecosystems and organisms of concern. scielo.br The exposure analysis estimates the concentrations of the compound that organisms are likely to encounter in the environment, considering factors like application rates, environmental fate, and transport. nih.govresearchgate.net The ecological effects analysis involves gathering data on the toxicity of the compound to various organisms from laboratory and field studies. nih.govresearchgate.net

Risk characterization, the final step, integrates the exposure and effects data to estimate the likelihood of adverse effects. scielo.br A common method used is the Risk Quotient (RQ), which is the ratio of the Predicted Environmental Concentration (PEC) to the Predicted No-Effect Concentration (PNEC). scielo.br An RQ value greater than 1 indicates a potential risk. scielo.br

Assessments often compare the risks of the active ingredient (glyphosate) with its commercial formulations, which contain additional substances (surfactants) that can be more toxic to aquatic organisms than glyphosate alone. scielo.brnih.govresearchgate.net Therefore, it is crucial to consider both the active ingredient and the complete formulation to conduct a comprehensive risk assessment. scielo.br Regulatory bodies like the U.S. Environmental Protection Agency (EPA) conduct extensive reviews of scientific data to assess ecological risks and determine if the benefits of use outweigh those risks when used according to the label. epa.gov

Table 5: Key Steps in Ecological Risk Assessment for this compound

| Step | Description | Key Considerations | References |

| 1. Problem Formulation | Defines the goals, scope, and focus of the risk assessment. | Identification of potential uses, relevant environmental compartments (soil, water), and non-target organisms of concern. | scielo.br |

| 2. Exposure Analysis | Estimates the concentration, duration, and frequency of exposure in the environment. | Application rates, physicochemical properties, persistence, degradation, and transport in soil and water. | scielo.brnih.govresearchgate.net |

| 3. Ecological Effects Analysis | Characterizes the adverse effects on non-target organisms. | Acute and chronic toxicity data from ecotoxicological tests on various species (e.g., aquatic invertebrates, fish, plants). | scielo.brnih.govresearchgate.net |

| 4. Risk Characterization | Integrates exposure and effects data to estimate risk. | Calculation of Risk Quotients (RQ); comparison of exposure levels to toxicity endpoints; evaluation of uncertainties. | scielo.br |

Advanced Analytical Techniques for N Phosphonomethyl Glycine Research

Chromatographic Methodologies

Chromatography is the most widely employed technique for the analysis of N-(Phosphonomethyl)glycine and its principal metabolite, aminomethylphosphonic acid (AMPA). nih.gov Both gas and liquid chromatography are utilized, frequently coupled with mass spectrometry for definitive identification and quantification.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of polar compounds like N-(Phosphonomethyl)glycine. edpsciences.org Given the compound's structural characteristics, direct detection by common HPLC detectors like UV-Vis is often inefficient. helixchrom.com To overcome this, derivatization strategies are frequently employed to attach a UV-absorbing or fluorescent tag to the molecule. edpsciences.orgnepjol.info

A prevalent pre-column derivatization agent is 9-fluorenylmethylchloroformate (FMOC-Cl), which reacts with the amine group of N-(Phosphonomethyl)glycine to form a highly fluorescent derivative. edpsciences.orgnepjol.info This allows for sensitive detection using a fluorescence detector (FLD). edpsciences.orgnepjol.info The derivatization reaction is typically carried out in an alkaline medium, often using a borate (B1201080) buffer. nih.govnepjol.info Another derivatization agent used is dinitrofluorobenzene (DNFB), which allows for analysis by HPLC with UV detection. gov.bc.ca

Post-column derivatization is another approach, where the analyte is first separated on the HPLC column and then mixed with a reagent to produce a detectable product. Reagents like o-phthalaldehyde-mercaptoethanol have been used for the post-column fluorogenic labeling of AMPA. nih.gov

Ion-exchange chromatography is also a suitable technique for analyzing ionic herbicides like N-(Phosphonomethyl)glycine. chromatographyonline.com Methods have been developed using strong anion exchange columns that can separate the compound in under 20 minutes. oup.comoup.com

| Derivatization Agent | Detector | Matrix | Detection Limit (LOD/LOQ) | Reference |

|---|---|---|---|---|

| 9-fluorenylmethylchloroformate (FMOC-Cl) | Fluorescence | Natural Waters | 0.10 µg/L (Quantification Limit) | edpsciences.org |

| 9-fluorenylmethylchloroformate (FMOC-Cl) | Fluorescence | Soybean | Not Specified | nepjol.info |

| dinitrofluorobenzene (DNFB) | UV | Water | 0.05 mg/L (MDL) | gov.bc.ca |

| None (Ion-Exchange) | UV (195 nm) / Refractive Index | Formulations | 2.5 µg/mL / 5 µg per injection | oup.comoup.com |

| 9-fluorenylmethylchloroformate (FMOC-Cl) | Fluorescence | Agricultural Products | 0.04 µg/g | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity for the analysis of N-(Phosphonomethyl)glycine. However, due to the compound's low volatility, derivatization is a mandatory step to convert it into a form suitable for GC analysis. tandfonline.comsciepub.com

Several derivatization procedures have been developed. One common approach involves a two-step process to derivatize the amino and acidic functional groups separately. tandfonline.com A single-step reaction using a perfluoroanhydride and a fluorinated alcohol, such as pentafluoropropionic anhydride (B1165640) and trifluoroethanol, can also be used to derivatize all polar groups. tandfonline.comsciepub.com Another method employs N-methyl-N-(tert-butyldimethylsilyl) trifluoroacetamide (B147638) for derivatization, which can be completed at 80°C in 30 minutes. oup.comnih.gov

Following derivatization, the resulting volatile compounds are separated on a GC column and detected by a mass spectrometer. tandfonline.com GC-MS analysis can identify not only the derivatized N-(Phosphonomethyl)glycine but also potential impurities or degradation products present in the sample. tandfonline.com For instance, studies have identified N-methyl-AMPA and dimeric substances of N-(Phosphonomethyl)glycine in derivatized samples. tandfonline.com

| Derivatization Reagents | Matrix | Key Findings | Reference |

|---|---|---|---|

| Pentafluoropropionic anhydride and trifluoroethanol | Herbicide Samples | Identified expected derivative plus products from incomplete derivatization, degradation, and impurities. | tandfonline.com |

| N-methyl-N-(tert-butyldimethylsilyl) trifluoroacetamide (MTBSTFA) | Serum and Urine | Detection limit of 10 pg for N-(Phosphonomethyl)glycine and 1 pg for AMPA. Mean recovery rates were above 91%. | oup.comnih.gov |

| Trifluoroacetic acid anhydride (TFAA) and trifluoroethanol (TFE) | Urine | Method for direct derivatization in dried urine samples measured by GC-NCI-MS/MS. | uzh.ch |

| Not specified | Human Serum | Assay was linear over a concentration range of 3-100.0 µg/ml with recoveries >73%. | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a preferred method for the analysis of N-(Phosphonomethyl)glycine due to its high sensitivity, selectivity, and the ability to analyze the compound directly without derivatization. sigmaaldrich.comsigmaaldrich.com This direct analysis is a significant advantage over HPLC with UV or fluorescence detection and GC-MS. sigmaaldrich.com

Various LC-MS/MS methods have been developed for different matrices, including cereals, beer, and biological fluids. sigmaaldrich.comnih.govnih.gov These methods often utilize anion-exchange HPLC columns or polymer-based columns that are stable under higher pH conditions, which helps in the proper ionization of N-(Phosphonomethyl)glycine. sigmaaldrich.comnih.gov The mobile phase typically consists of a buffer, such as ammonium (B1175870) carbonate, which is compatible with mass spectrometry. sigmaaldrich.comsigmaaldrich.com

Although direct analysis is possible, pre-column derivatization with FMOC-Cl can also be coupled with LC-MS/MS to enhance chromatographic separation and sensitivity. nih.govacs.org The use of stable isotope-labeled internal standards, such as ¹³C₂, ¹⁵N-glyphosate, is common in LC-MS/MS methods to improve accuracy and precision. nih.gov

| Methodology | Column Type | Matrix | Key Features | Reference |

|---|---|---|---|---|

| Direct Analysis | Ion-exchange polymer-based apHera NH2 | Cereals | No derivatization required; uses a mobile phase with ammonium carbonate at pH 9. | sigmaaldrich.com |

| Direct Analysis | Supel™ Carbon LC | Cereals | Stable under basic pH; LOQ of 6 ppb for N-(Phosphonomethyl)glycine. | sigmaaldrich.com |